

comparative analysis of 5-Methyl-2-pentyl-3phenylfuran with other furans

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Compound of Interest

Compound Name: 5-Methyl-2-pentyl-3-phenylfuran

Cat. No.: B3344995

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Comparative Analysis of Biologically Active Furan Derivatives

A note on the requested compound: An extensive search of the scientific literature and chemical databases did not yield any specific information regarding the synthesis, physicochemical properties, or biological activity of **5-Methyl-2-pentyl-3-phenylfuran**. This suggests that it is not a well-characterized compound. Therefore, this guide provides a comparative analysis of other well-documented furan derivatives with significant biological activities to offer valuable insights into the structure-activity relationships of this important class of heterocyclic compounds.

This guide presents a comparative analysis of three distinct classes of biologically active furan derivatives: P-glycoprotein inhibitors, α -glucosidase inhibitors, and antimicrobial agents. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive overview of the therapeutic potential of the furan scaffold, supported by experimental data and detailed methodologies.

Comparative Performance of Selected Furan Derivatives

The following tables summarize the biological activity of representative furan derivatives from different therapeutic areas.



Table 1: P-Glycoprotein Inhibitory Activity of 2,5-Disubstituted Furan Derivatives

| Compound ID | Structure | R Group | EC50 (µM)[1][2] |
|-------------|---|-------------|-----------------|
| 5m | 2-(furan-5-yl)-6,7- dimethoxy-1,2,3,4- tetrahydroisoquinoline | 4-OCH3 | 0.89 ± 0.11 |
| 5d | 2-(furan-5-yl)-6,7- dimethoxy-1,2,3,4- tetrahydroisoquinoline | 4-Cl | 1.32 ± 0.15 |
| 51 | 2-(furan-5-yl)-6,7- dimethoxy-1,2,3,4- tetrahydroisoquinoline | 3,4-di-OCH3 | 1.15 ± 0.13 |
| Verapamil | (Standard Inhibitor) | - | 4.56 ± 0.21 |

Table 2: α -Glucosidase Inhibitory Activity of 2,5-Disubstituted Furan Derivatives Containing a Thiazole Moiety

| Compound ID | Structure | R Group | IC50 (μM)[3] |
|-------------|---|---------|------------------|
| III-10 | 2,5-disubstituted furan with 1,3-thiazole-2-amino | 4-Br | 4.120 ± 0.764 |
| III-24 | 2,5-disubstituted furan with 1,3-thiazole-2-thiol | 4-Cl | 0.645 ± 0.052 |
| Acarbose | (Standard Inhibitor) | - | 452.243 ± 54.142 |

Table 3: Antimicrobial Activity of Furan Derivatives



| Compound Class | Test Organism | MIC (μg/mL)[4] |
|---|---|---|
| Aryl furan derivative 73 | Staphylococcus aureus (Grampositive) | Not specified, but showed considerable activity |
| Escherichia coli (Gram- negative) | Not specified, but showed considerable activity | |
| Pseudomonas aeruginosa (Gram-negative) | Not specified, but showed considerable activity | _ |
| Novel arylfuran derivative 4 | Staphylococcus aureus (Grampositive) | Not specified, but showed considerable activity |
| Escherichia coli (Gram- negative) | Not specified, but showed considerable activity | |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

P-Glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Accumulation)

This assay determines the ability of a compound to inhibit the P-gp efflux pump, leading to the accumulation of a fluorescent substrate, Rhodamine 123, within cells overexpressing P-gp.

Materials:

- MCF-7/ADR (doxorubicin-resistant, P-gp overexpressing) cells
- Rhodamine 123
- Test compounds and a standard inhibitor (e.g., Verapamil)
- Cell culture medium (e.g., DMEM)
- Phosphate-buffered saline (PBS)



- 96-well plates
- Fluorescence microplate reader

Procedure:

- Cell Seeding: Seed MCF-7/ADR cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
- Compound Incubation: Treat the cells with various concentrations of the test compounds and the standard inhibitor for a predefined period (e.g., 30 minutes) at 37°C.
- Substrate Addition: Add Rhodamine 123 to each well to a final concentration of 5 μM and incubate for an additional 60-90 minutes at 37°C.
- Washing: Discard the medium and wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.
- Cell Lysis: Lyse the cells with a suitable lysis buffer.
- Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence microplate reader (excitation ~485 nm, emission ~528 nm).
- Data Analysis: The increase in intracellular fluorescence in the presence of the test compound compared to the untreated control is indicative of P-gp inhibition. Calculate the EC50 value, which is the concentration of the compound that causes 50% of the maximum inhibition of P-gp activity.

α-Glucosidase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the α -glucosidase enzyme, which is involved in the hydrolysis of carbohydrates.

Materials:

- α-glucosidase from Saccharomyces cerevisiae
- p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate



- Test compounds and a standard inhibitor (e.g., Acarbose)
- Phosphate buffer (pH 6.8)
- Sodium carbonate (Na2CO3) solution
- 96-well plates
- Microplate reader

Procedure:

- Reaction Mixture Preparation: In a 96-well plate, add 50 μL of phosphate buffer, 10 μL of the test compound solution (at various concentrations), and 20 μL of the α-glucosidase solution.
- Pre-incubation: Incubate the mixture at 37°C for 15 minutes.
- Reaction Initiation: Add 20 μL of pNPG solution to start the reaction and incubate at 37°C for another 15 minutes.
- Reaction Termination: Stop the reaction by adding 50 μL of Na2CO3 solution.
- Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
- Data Analysis: The percentage of inhibition is calculated using the formula: (Abs_control Abs_sample) / Abs_control * 100. The IC50 value, the concentration of the inhibitor required
 to inhibit 50% of the enzyme activity, is then determined.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)



- Mueller-Hinton broth (MHB) or agar (MHA)
- Test compounds
- Standard antibiotic (e.g., Gentamicin)
- 96-well microplates or petri dishes
- Incubator

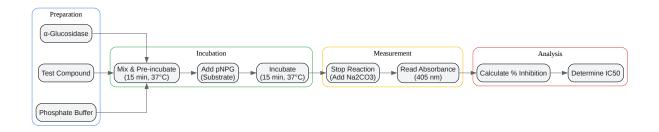
Procedure (Broth Microdilution Method):

- Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
- Serial Dilution: Perform serial two-fold dilutions of the test compounds and the standard antibiotic in MHB in a 96-well microplate.
- Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no antimicrobial) and a sterility control (no bacteria).
- Incubation: Incubate the microplate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

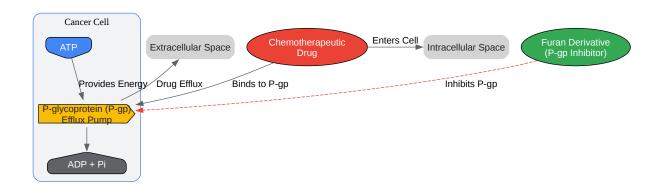
The following diagrams illustrate key concepts related to the biological activities of the discussed furan derivatives.





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Caption: Experimental workflow for the α -glucosidase inhibition assay.



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Caption: Mechanism of P-glycoprotein-mediated drug efflux and its inhibition by furan derivatives.

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